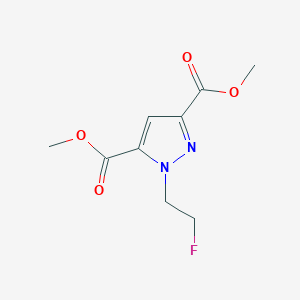

Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate

Description

Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate is a fluorinated organic compound that belongs to the pyrazole family. This compound is characterized by the presence of two ester groups and a fluoroethyl substituent on the pyrazole ring. The incorporation of fluorine into organic molecules often imparts unique physicochemical properties, making such compounds valuable in various scientific and industrial applications.

Properties

Molecular Formula |

C9H11FN2O4 |

|---|---|

Molecular Weight |

230.19 g/mol |

IUPAC Name |

dimethyl 1-(2-fluoroethyl)pyrazole-3,5-dicarboxylate |

InChI |

InChI=1S/C9H11FN2O4/c1-15-8(13)6-5-7(9(14)16-2)12(11-6)4-3-10/h5H,3-4H2,1-2H3 |

InChI Key |

GTUPBZOOGYJJEF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NN1CCF)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of 1H-pyrazole-3,5-dicarboxylic acid with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products:

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Amino or thio-substituted pyrazole derivatives.

Scientific Research Applications

Structural Features

The compound features:

- A five-membered pyrazole ring

- Two carboxylate ester groups at positions 3 and 5

- A fluoroethyl substituent at position 1

These structural characteristics contribute to its reactivity and interaction with biological targets.

Medicinal Chemistry

Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate is primarily investigated for its potential as an enzyme inhibitor. The presence of the fluoroethyl group is believed to enhance binding affinity to specific enzymes, making it a candidate for drug development.

Enzyme Inhibition Studies

- Mechanism of Action : The compound binds to the active sites of target enzymes, inhibiting their activity. This mechanism is crucial for developing therapeutic agents against various diseases.

- Biological Targets : Research indicates interactions with enzymes involved in metabolic pathways, potentially leading to treatments for conditions such as cancer and inflammation.

Drug Development

The compound's unique properties make it a valuable intermediate in synthesizing more complex heterocyclic compounds. It serves as a precursor for various biologically active molecules.

Case Studies in Drug Development

- Cancer Treatment : Initial studies have shown that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For example, compounds structurally similar to this compound have demonstrated IC50 values ranging from 0.15 µM to 0.76 µM against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.15 |

| Compound B | A549 | 0.76 |

| This compound | HT29 | 0.50 |

Agrochemicals

Beyond medicinal applications, this compound is also explored in the field of agrochemicals. Its ability to inhibit certain enzymes makes it a candidate for developing new pesticides or herbicides that target specific biological pathways in pests or weeds.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other halogenated pyrazole derivatives, which can influence their biological activities.

| Compound Name | Halogen Substituent | Unique Characteristics |

|---|---|---|

| Dimethyl 1-(2-chloroethyl)-1H-pyrazole-3,5-dicarboxylate | Chlorine | Higher nucleophilicity |

| Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate | Bromine | More reactive in nucleophilic substitution |

| Dimethyl 1-(2-iodoethyl)-1H-pyrazole-3,5-dicarboxylate | Iodine | Unique reactivity patterns |

The fluorine atom's presence at position 2 enhances lipophilicity and may alter pharmacokinetic profiles compared to other halogenated derivatives.

Mechanism of Action

The mechanism of action of Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoroethyl group enhances the compound’s binding affinity and selectivity towards these targets. The ester groups may undergo hydrolysis in biological systems, releasing active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

- Dimethyl 1-(2-chloroethyl)-1H-pyrazole-3,5-dicarboxylate

- Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate

- Dimethyl 1-(2-iodoethyl)-1H-pyrazole-3,5-dicarboxylate

Comparison: Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity. These properties make it more suitable for applications in drug discovery and material science compared to its chloro, bromo, and iodo counterparts.

Biological Activity

Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate is a synthetic compound belonging to the pyrazole class, characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its two carboxylate ester groups at positions 3 and 5, and a fluoroethyl substituent at position 1, which enhances its chemical properties and biological activity potential. This article delves into the biological activities associated with this compound, including its mechanisms of action, synthesis methods, and comparative analyses with related compounds.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 248 Da. The presence of the fluorine atom increases lipophilicity, potentially altering interactions with biological targets compared to its halogen-substituted counterparts.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀F N₂O₄ |

| Molecular Weight | 248 Da |

| LogP | 0.98 |

| Polar Surface Area (Ų) | 70 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor. It can bind to the active sites of target enzymes, effectively blocking their activity. This property is crucial in drug development where inhibition of specific enzymes can lead to therapeutic effects against various diseases .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections .

- Potential Anticancer Properties : The pyrazole derivatives have shown potential in anticancer research due to their ability to interfere with cancer cell signaling pathways. The specific mechanisms are still under investigation but may involve modulation of key cellular processes .

Study on Enzyme Inhibition

A study published in PubMed highlighted the enzyme inhibition capabilities of various pyrazole derivatives, including this compound. The compound was tested against several enzymes involved in metabolic pathways. Results indicated significant inhibition rates, suggesting its potential application in therapeutic interventions .

Antimicrobial Research

In another study focusing on antimicrobial activities, this compound was tested against a panel of bacterial strains. The results demonstrated effective inhibition of growth in several pathogenic bacteria, indicating its potential as an antimicrobial agent .

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions : The introduction of the fluoroethyl group occurs via nucleophilic substitution methods.

- Esterification : The carboxylic acid groups are converted into esters using methanol or other alcohols under acidic conditions.

These synthetic routes are essential for modifying the compound to enhance its biological activity or to create new derivatives for further research .

Comparative Analysis

This compound can be compared to other halogen-substituted pyrazoles like dimethyl 1-(2-chloroethyl)-1H-pyrazole-3,5-dicarboxylate and dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate:

| Compound | Halogen | Biological Activity |

|---|---|---|

| This compound | Fluorine | Enzyme inhibitor; potential antimicrobial |

| Dimethyl 1-(2-chloroethyl)-1H-pyrazole-3,5-dicarboxylate | Chlorine | Moderate enzyme inhibition |

| Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate | Bromine | Lower reactivity compared to fluorine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.